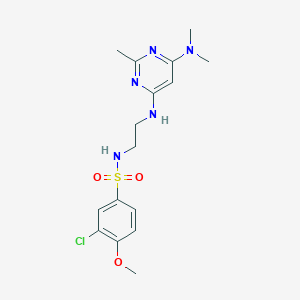![molecular formula C11H10N4 B2644415 N-methyl-5H-pyrimido[5,4-b]indol-4-amine CAS No. 338419-65-1](/img/structure/B2644415.png)
N-methyl-5H-pyrimido[5,4-b]indol-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-methyl-5H-pyrimido[5,4-b]indol-4-amine” is a compound that has been studied for its kinase inhibition properties . It is a derivative of 4-aminoquinazolines and is part of a class of compounds known as 6,5,6-fused tricyclic analogues . The compound has been synthesized as part of efforts to generate chemical libraries for pharmacological studies .
Synthesis Analysis
The synthesis of “N-methyl-5H-pyrimido[5,4-b]indol-4-amine” involves the formamide-mediated cyclization of cyanoamidine precursors . This process is carried out under microwave irradiation in an eco-friendly approach . The central five-member ring, i.e., thiophene or furan, is replaced by a pyrrole to afford the final product .Molecular Structure Analysis
The molecular structure of “N-methyl-5H-pyrimido[5,4-b]indol-4-amine” is characterized by a tricyclic skeleton, which includes a pyrimido and indol group . The compound is a derivative of harmine .Wissenschaftliche Forschungsanwendungen
Carcinogenic Exposure Through Diet
Research has shown that humans are continuously exposed to carcinogenic heterocyclic amines through their diet. These compounds are not formed endogenously but are ingested through the consumption of cooked foods. The presence of various heterocyclic amines was detected in the urine samples of healthy volunteers consuming a normal diet, highlighting the potential carcinogenic risk associated with dietary habits (Ushiyama et al., 1991).
Environmental and Food Safety
The development of analytical methodologies for detecting heterocyclic amines in cooked foods has been a significant area of research. Techniques such as microwave-assisted extraction and dispersive liquid-ionic liquid microextraction have been used for the analysis of these compounds in beefburgers, demonstrating the importance of monitoring and controlling the levels of such amines in food products to ensure safety and reduce health risks (Agudelo Mesa et al., 2013).
Antimicrobial and Antioxidant Properties
Some indole derivatives, including structures related to N-methyl-5H-pyrimido[5,4-b]indol-4-amine, have been explored for their antimicrobial and antioxidant activities. This research suggests potential applications in developing novel therapeutic agents with antimicrobial and antioxidant properties (Saundane et al., 2013).
Antitumor Activity
Compounds structurally related to N-methyl-5H-pyrimido[5,4-b]indol-4-amine have been investigated for their antitumor activity. These studies provide insight into the therapeutic potential of such compounds in cancer treatment, offering a foundation for the development of new antineoplastic agents (Nguyen et al., 1990).
Bioconjugation Tools
The development of bioconjugation tools using molecules with core structures similar to N-methyl-5H-pyrimido[5,4-b]indol-4-amine has been reported. These tools are valuable for the controlled release of conjugated cargo and temporary thiol protection in biochemical applications, highlighting the versatility of these compounds beyond their potential carcinogenicity (Zhang et al., 2017).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-methyl-5H-pyrimido[5,4-b]indol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4/c1-12-11-10-9(13-6-14-11)7-4-2-3-5-8(7)15-10/h2-6,15H,1H3,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPWNRCVYXLECJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=NC2=C1NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 8-methyl-4-oxo-6-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2644336.png)
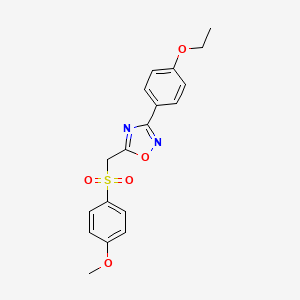
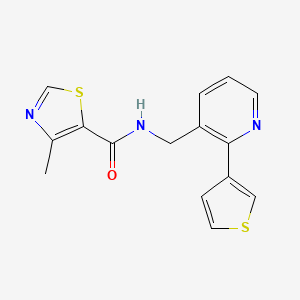
![6-ethoxy-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide](/img/structure/B2644341.png)
![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2644343.png)
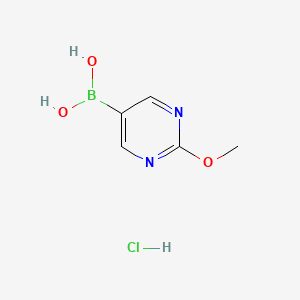
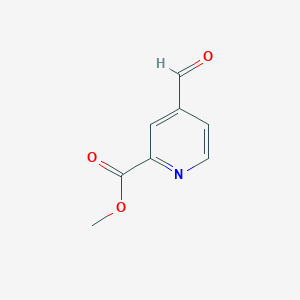
![(1R,2S)-2-[2-(Difluoromethoxy)phenyl]cyclopropan-1-amine;hydrochloride](/img/structure/B2644348.png)
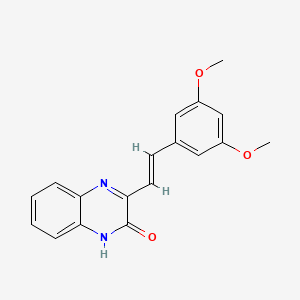
![2-(4-chlorophenoxy)-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide](/img/structure/B2644352.png)
![1-[4-[(5-Ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2644353.png)
![Ethyl 2-(1-(benzo[d]oxazol-2-yl)pyrrolidine-2-carboxamido)-4-methylthiazole-5-carboxylate](/img/structure/B2644354.png)
